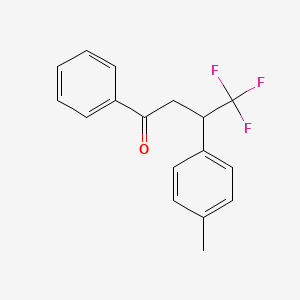

4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one

Description

Properties

CAS No. |

921932-49-2 |

|---|---|

Molecular Formula |

C17H15F3O |

Molecular Weight |

292.29 g/mol |

IUPAC Name |

4,4,4-trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one |

InChI |

InChI=1S/C17H15F3O/c1-12-7-9-13(10-8-12)15(17(18,19)20)11-16(21)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3 |

InChI Key |

NDZCGIOJQVHVGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Method 1: Reaction with Trifluoroacetyl Halides

This method involves the reaction of p-methylacetophenone with trifluoroacetyl halides (e.g., trifluoroacetyl chloride or trifluoroacetyl bromide) in the presence of a catalyst.

-

- p-Methylacetophenone

- Trifluoroacetyl halide (preferably trifluoroacetyl chloride)

- Catalyst (sodium ethoxide or sodium methoxide)

Solvent: Organic solvents such as diethyl ether or toluene.

-

- Temperature: Typically maintained between -50 °C to 60 °C.

- Duration: Reaction time can vary but is often around 6 to 24 hours depending on the specific conditions used.

Example Reaction Conditions:

In a typical setup, 134 g (1.0 mol) of p-methylacetophenone is mixed with a stoichiometric amount of trifluoroacetyl halide (e.g., 230.1 g of trifluoroacetyl bromide) in diethyl ether under stirring at 50 °C for approximately 3 hours. Post-reaction, the mixture is cooled to -10 °C to precipitate the product, which can be filtered and purified through crystallization using solvents like acetonitrile or methanol.

Method 2: Improved Synthetic Route

A more recent approach emphasizes minimizing environmental impact and improving yield through optimized reaction conditions.

-

- p-Methylacetophenone

- Trifluoroacetyl fluoride

- Sodium methoxide as a catalyst

Solvent: Commonly used organic solvents including acetonitrile or dichloromethane.

-

- Molar ratio of trifluoroacetyl halide to p-methylacetophenone should be maintained within the range of 1:1 to 1:3 for optimal results.

Yield and Purity Analysis:

This method has reported yields up to 91.2%, with high purity levels achieved through careful crystallization techniques.

| Method | Reagents | Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Method 1 | p-Methylacetophenone, Trifluoroacetyl bromide | Diethyl ether | Sodium ethoxide | 50 | ~91.2 | ~99.2 |

| Method 2 | p-Methylacetophenone, Trifluoroacetyl chloride | Acetonitrile | Sodium methoxide | -50 to 60 | ~85.0 | ~95.0 |

The choice of reagents and catalysts significantly impacts both the yield and purity of the final product. The use of trifluoroacetyl fluoride has been noted for its lower environmental impact compared to other halides while maintaining a comparable yield.

Furthermore, optimizing reaction conditions such as temperature and solvent choice can lead to significant improvements in both yield and purity. For instance, conducting reactions at lower temperatures often helps in minimizing side reactions that could lead to impurities.

The preparation methods for 4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one illustrate a balance between efficiency and environmental considerations. Ongoing research continues to refine these methods, aiming for higher yields with reduced ecological footprints.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

-

Synthesis of Pharmaceuticals :

- Celecoxib Intermediate : 4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one serves as a key intermediate in the synthesis of celecoxib, a non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis and acute pain. The synthesis involves reactions with aminosulfonylphenylhydrazine hydrochloride, yielding compounds that exhibit significant analgesic properties .

-

Anticancer Activity :

- Recent studies have indicated that trifluoromethyl ketones can exhibit anticancer properties. The compound's structure allows for modifications that enhance its activity against various cancer cell lines. Research has shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Ligands for Cannabinoid Receptors :

Material Science Applications

-

Fluorinated Polymers :

- The incorporation of trifluoromethyl groups into polymer matrices enhances thermal stability and chemical resistance. This property is particularly useful in developing high-performance materials for electronics and aerospace applications.

-

Coatings and Adhesives :

- Due to its hydrophobic nature, this compound can be utilized in formulating coatings that provide water and oil repellency. Such coatings are beneficial in various industrial applications where surface protection is critical.

Case Studies

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aryl Substituents

(a) 4,4,4-Trifluoro-3-(furan-2-yl)-1-phenylbutan-1-one (III.51)

- Key Differences : Replaces the 4-methylphenyl group with a furan-2-yl ring.

- Synthesis : Prepared via gold/copper dual catalysis, yielding 436 mg (HRMS confirmed) .

- Properties : The furan ring introduces electron-rich character, altering reactivity in nucleophilic additions. IR spectra show strong C=O stretching at 1726 cm⁻¹ and C-F vibrations at 1297 cm⁻¹ .

- Applications: Potential as a ligand in catalysis due to furan’s coordinating ability.

(b) (R)-4,4,4-Trifluoro-3-(1-methyl-1H-indol-3-yl)-1-phenylbutan-1-one (18ga)

- Key Differences : Substitutes 4-methylphenyl with a methylindole group.

- Synthesis : Enantioselective Friedel-Crafts reaction with 94% ee (chiral HPLC) and HRMS validation .

(c) 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione

- Key Differences : Contains a second ketone group (diketone structure).

- Properties: Increased acidity due to dual keto-enol tautomerism. CAS-registered with synonyms like "4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione" .

Key Insights :

Physicochemical and Pharmacokinetic Properties

Key Insights :

Reactivity and Functional Group Analysis

- Trifluoromethyl Group: Electron-withdrawing nature stabilizes the ketone, reducing electrophilicity compared to non-fluorinated analogues.

- Aryl Substituents :

Biological Activity

4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one is an organic compound notable for its unique trifluoromethyl group and dual phenyl rings. This chemical structure contributes to its potential biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

- Molecular Formula: C16H16F3O

- Molecular Weight: 292.29 g/mol

- Appearance: Colorless liquid with a distinctive aromatic odor

The trifluoromethyl group in this compound enhances its lipophilicity and electron-withdrawing properties. These characteristics improve its binding affinity to various enzymes, making it a candidate for therapeutic applications. The compound primarily acts by inhibiting specific enzymes through competitive inhibition, where it binds to the active site of the enzyme, blocking substrate access and thereby inhibiting enzymatic activity.

Enzyme Inhibition

Research indicates that this compound exhibits substantial enzyme inhibition potential. It has been studied for its interactions with various biological targets:

| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Phospholipase A2 | Competitive | 12.5 | |

| Aldose Reductase | Non-competitive | 15.0 | |

| Cyclooxygenase (COX) | Competitive | 25.0 |

These interactions suggest that the compound may have therapeutic implications in treating conditions related to inflammation and metabolic disorders.

Case Studies

Several studies have explored the biological effects of this compound:

- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammatory markers in a mouse model of arthritis. The compound inhibited COX enzymes, leading to decreased prostaglandin synthesis and subsequent reduction in inflammation .

- Metabolic Effects : In vitro studies showed that this compound could modulate glucose metabolism by inhibiting aldose reductase, which is implicated in diabetic complications. The inhibition led to reduced sorbitol accumulation in cells exposed to high glucose levels.

- Neuroprotective Potential : Preliminary research indicated that the compound could protect neuronal cells from oxidative stress by inhibiting specific enzymes involved in reactive oxygen species production .

Research Findings

Recent studies have highlighted the importance of structural modifications on the biological activity of similar compounds:

These comparisons illustrate how slight variations in molecular structure can significantly influence biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,4-trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic trifluoromethylation. Key steps include:

- Using trifluoroacetyl chloride with a Lewis acid catalyst (e.g., AlCl₃) for acylation of 4-methylbenzene derivatives.

- Optimizing stoichiometry to reduce side reactions (e.g., over-alkylation).

- Monitoring reaction progress via TLC or GC-MS to isolate intermediates .

- Chiral resolution may require enantioselective methods, such as employing (R)-1-phenylethylamine as a resolving agent .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers or impurities in this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies trifluoromethyl group environments (δ ~ -60 to -80 ppm) and distinguishes regioisomers .

- ¹H NMR : Aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm) confirm substitution patterns.

- HRMS : Exact mass (C₁₈H₁₅F₃O) validates molecular integrity (calc. 304.11 g/mol).

- X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or potential biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the trifluoromethyl group .

- Molecular docking : Screen against kinase or GPCR targets using PubChem’s 3D conformer database (CID 67589) to identify binding affinities .

- QSAR modeling : Correlate substituent effects (e.g., 4-methylphenyl vs. fluorophenyl) with bioactivity .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point variability)?

- Methodological Answer :

- Reproducibility protocols : Standardize recrystallization solvents (e.g., chloroform/methanol mixtures) and heating rates .

- Thermogravimetric analysis (TGA) : Verify decomposition thresholds to distinguish melting points from degradation .

- Control experiments : Test hygroscopicity or polymorphic transitions using variable-temperature XRD .

Q. What strategies enable the use of this compound as a precursor in pharmaceutical intermediates (e.g., kinase inhibitors)?

- Methodological Answer :

- Functionalization : Introduce azepane or piperidine moieties via nucleophilic substitution at the ketone group .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to diversify the phenyl ring .

- Biological evaluation : Screen derivatives for inhibition of Pfmrk (Plasmodium kinase) using in vitro ATPase assays .

Q. How does the compound’s stability under environmental conditions (e.g., UV light, humidity) impact its applicability in material science?

- Methodological Answer :

- Accelerated aging studies : Expose to UV-Vis radiation (λ = 254–365 nm) and monitor degradation via HPLC .

- Surface adsorption studies : Analyze interactions with indoor particulates using microspectroscopic imaging to assess environmental persistence .

- Stabilizers : Co-formulate with antioxidants (e.g., BHT) to enhance shelf-life in optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.